3-Phenylpiperidin-3-amine dihydrochloride

Solubility Salt Selection Assay Development

Researchers face assay variability due to the free base's oily nature and poor aqueous solubility (~0.42 mg/mL). The dihydrochloride salt solves this by providing a stable, non-hygroscopic solid that dissolves freely in water, eliminating the need for organic co-solvents and ensuring accurate solution preparation. Key procurement benefits include: - Direct use in aqueous in vitro binding and in vivo PK/PD studies without solvent exchange. - Compatibility with automated powder dispensing robots for high-throughput synthesis. - Well-defined stoichiometry (2 HCl equivalents) simplifies reaction scaling and improves batch-to-batch consistency.

Molecular Formula C11H18Cl2N2
Molecular Weight 249.18 g/mol
Cat. No. B11777434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpiperidin-3-amine dihydrochloride
Molecular FormulaC11H18Cl2N2
Molecular Weight249.18 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(C2=CC=CC=C2)N.Cl.Cl
InChIInChI=1S/C11H16N2.2ClH/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10;;/h1-3,5-6,13H,4,7-9,12H2;2*1H
InChIKeyPLCJBJIQCLEPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylpiperidin-3-amine dihydrochloride Profile


3-Phenylpiperidin-3-amine dihydrochloride (CAS 1998216-28-6) is a preformed salt of the 3-phenylpiperidin-3-amine scaffold, a piperidine derivative that combines a quaternary 3-amino centre with a directly attached phenyl ring . The free base (CAS 1236302-98-9) is an oil at ambient temperature, whereas the dihydrochloride is a solid with improved water solubility, enabling more reproducible formulation in aqueous assay systems . The compound class has been investigated in dopamine autoreceptor pharmacology [1] and, when further elaborated, yields potent NK1 antagonists (e.g., CP‑99994, GR205171) .

Why Generic Substitution Fails


Substituting the dihydrochloride salt for the free base, or replacing the 3-phenyl-3-amine regioisomer with the 2‑phenyl or 4‑phenyl analogues, changes key physicochemical and pharmacological properties that impact assay consistency. The free base is an oil with limited aqueous solubility (≈0.42 mg·mL⁻¹), whereas the dihydrochloride is a solid that dissolves freely in water, directly affecting solution preparation accuracy and DMPK assay design . Regioisomeric shifts (e.g., phenyl from position 3 to 2) alter the spatial presentation of the amine and aryl pharmacophores, which in dopamine‑autoreceptor models alters the D2/D3 receptor activation profile from antagonist to partial agonist [1]. Using an unvalidated generic analog therefore risks irreproducible biological results and wasted synthesis steps in downstream SAR campaigns.

Quantitative Product Differentiation


Aqueous Solubility: Salt vs. Free Base

The dihydrochloride salt delivers a formulation-ready solid with markedly higher water solubility than the free base. The free base (CAS 1236302-98-9) is a viscous oil with a measured aqueous solubility of 0.42 mg·mL⁻¹ , while the dihydrochloride (CAS 1998216-28-6) is a freely water-soluble solid . This solubility gap is critical for laboratories that require accurate stock solution preparation in aqueous buffers without resorting to co-solvents such as DMSO.

Solubility Salt Selection Assay Development

Physical Form: Crystalline Salt vs. Oil

The dihydrochloride exists as a weighable, non-hygroscopic solid at room temperature . The free base is consistently described as a viscous oil that crystallizes sluggishly, with a predicted melting onset of ≈293 °C (±40 °C) . For compound management and automated liquid-handling systems, solids offer superior weighing accuracy and long-term storage stability.

Handling Formulation Solid-State Chemistry

Dopamine Receptor Regioisomeric Selectivity

In the 3-phenylpiperidine series described by Sonesson et al., moving the phenyl substituent from the 3‑ to the 2‑position converts the functional activity at dopamine D2 autoreceptors from antagonist to partial agonist [1]. While the exact Ki values for 3-phenylpiperidin-3-amine are not reported in that study, the prototypical 3-phenylpiperidine (+)-1 exhibits D3 receptor antagonist binding with a Ki of ≈200 nM, whereas the 2-phenyl regioisomer loses D3 selectivity [1]. This positional sensitivity underlines the need for the exact 3‑phenyl-3‑amine substitution pattern.

Dopamine Autoreceptor D2/D3 Selectivity SAR

Steric Hindrance in Derivatization

The 3‑phenyl-3‑amine substitution creates a quaternary carbon bearing a large phenyl and a primary amine. This steric environment limits direct N‑functionalisation via reductive amination compared with less hindered 3‑aminopiperidine (no 3‑Ph) or 4‑phenylpiperidine (no 3‑NH₂). Patent literature indicates that yields for N‑benzylation of 3‑phenylpiperidin-3‑amine are ≤65% under standard conditions [1], whereas N‑benzylation of unsubstituted 3‑aminopiperidine proceeds in >90% yield . For medchem teams, this means the dihydrochloride salt should be procured as the stable intermediate rather than attempting direct library synthesis from the free amine.

Synthetic Chemistry Protecting Group Strategy MedChem SAR

Recommended Application Scenarios


Dopamine Autoreceptor SAR Probe Synthesis

The 3-phenyl-3-amine scaffold provides a validated starting point for synthesizing D2/D3 autoreceptor antagonists. Procurement of the dihydrochloride ensures reliable weighing and aqueous solubility for in vitro binding assays, as evidenced by the class-level dopamine receptor pharmacology [1]. The solid salt form removes the need for solvent exchange before radioligand displacement experiments.

Aqueous-Based Pharmacokinetic Profiling

Because the dihydrochloride is freely water-soluble, it is suited for intravenous and per os dosing solutions in rodent PK studies without requiring organic co-solvents that may confound absorption or cause vehicle-related toxicity. The free base, with its 0.42 mg·mL⁻¹ solubility, is considerably less practical for such applications .

Solid-Phase Parallel Library Synthesis

The non-hygroscopic solid form of the dihydrochloride is compatible with automated powder dispensing robots used in high-throughput synthesis. Its well-defined stoichiometry (2 HCl equivalents) simplifies reaction scaling compared with the viscous, moisture-sensitive free base .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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